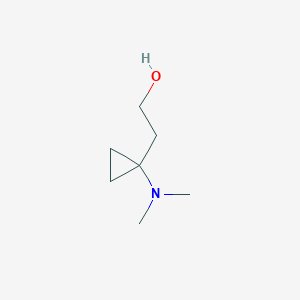

2-(1-(Dimethylamino)cyclopropyl)ethanol

説明

Structure

3D Structure

特性

CAS番号 |

774530-46-0 |

|---|---|

分子式 |

C7H15NO |

分子量 |

129.20 g/mol |

IUPAC名 |

2-[1-(dimethylamino)cyclopropyl]ethanol |

InChI |

InChI=1S/C7H15NO/c1-8(2)7(3-4-7)5-6-9/h9H,3-6H2,1-2H3 |

InChIキー |

MEFSDRUOEADQKM-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1(CC1)CCO |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for 2 1 Dimethylamino Cyclopropyl Ethanol Analogues

Stereoselective Approaches to Cyclopropane (B1198618) Ring Construction

The creation of the chiral cyclopropane core is a critical challenge in the synthesis of 2-(1-(dimethylamino)cyclopropyl)ethanol analogues. Several powerful stereoselective methods have been developed to address this, ensuring high control over the three-dimensional arrangement of atoms.

Asymmetric Simmons-Smith Cyclopropanation of Olefins and Enamines

The Simmons-Smith reaction is a classic and reliable method for cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene. wikipedia.org In its original form, it utilizes a zinc-copper couple and diiodomethane. wikipedia.orgwiley-vch.de The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

For the synthesis of chiral analogues, asymmetric versions of this reaction are employed. A primary strategy involves the use of chiral allylic alcohols or amines as substrates. The hydroxyl or amino group acts as a directing group, chelating to the zinc reagent and guiding the cyclopropanation to one face of the double bond, thus controlling the stereochemistry. wiley-vch.de The cyclopropanation of chiral, acyclic allylic alcohols can achieve very high syn-selectivity. wiley-vch.de The nature of the zinc carbenoid is crucial for achieving high diastereoselectivity, particularly with (E)-disubstituted olefins. wiley-vch.de

Another approach involves using chiral ligands in a catalytic or stoichiometric amount to induce enantioselectivity in the cyclopropanation of unfunctionalized olefins. mdpi.comnih.gov Chiral aziridine-phosphines have been shown to be effective ligands, promoting the reaction with high chemical yields and stereoselectivity. mdpi.com Similarly, readily available dipeptides have been successfully used as ligands in asymmetric Simmons-Smith cyclopropanations. nih.gov

Table 1: Examples of Ligands in Asymmetric Simmons-Smith Cyclopropanation

| Ligand Type | Substrate Type | Key Features |

|---|---|---|

| Chiral Aziridine-Phosphines | Allylic Alcohols | High catalytic activity, yielding products with satisfactory enantiomeric excess (>90%) and diastereomeric ratios. mdpi.com |

| Dipeptides (e.g., N-Boc-l-Val-l-Pro-OMe) | Unfunctionalized Olefins | Readily available ligands for promising asymmetric cyclopropanation systems. nih.gov |

Metal-Catalyzed Carbene Transfer Reactions for Cyclopropane Synthesis

Metal-catalyzed carbene transfer reactions represent a versatile and widely used methodology for synthesizing cyclopropanes. acsgcipr.org These reactions typically involve the decomposition of a diazo compound, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst to form a metal carbene intermediate. acsgcipr.orgnih.gov This intermediate is more stable than a free carbene and transfers the carbene fragment to an alkene to form the cyclopropane ring. acsgcipr.orglibretexts.org

A variety of transition metals, including rhodium, ruthenium, copper, iron, and iridium, have been employed to catalyze these transformations. acsgcipr.orgnih.gov The choice of metal and, crucially, the chiral ligand coordinated to it, allows for high levels of stereocontrol, making it possible to synthesize chiral cyclopropanes from prochiral alkenes. acsgcipr.org Chiral metalloporphyrins, for instance, have been explored as effective biomimetic catalysts for these reactions. nih.gov

Recent advancements have even seen the integration of this chemistry into biological systems, where engineered cytochrome P450 enzymes can catalyze carbene transfer reactions. nih.gov These biocatalysts can perform cyclopropanation with high activity and selectivity within a microbial host. nih.gov The reaction of carbene radicals, particularly using cobalt-based systems, has also emerged as a powerful method for synthesizing various carbo- and heterocycles, including cyclopropanes. uva.nl

Michael-Initiated Ring Closure (MIRC) as a Route to Chiral Cyclopropanes

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of functionalized cyclopropanes. nih.govrsc.org This process involves the tandem reaction of a Michael-type addition followed by an intramolecular cyclization (nucleophilic substitution). nih.gov This approach is highly valued for its ability to construct complex cyclopropane derivatives from readily accessible starting materials under mild, often transition-metal-free, conditions. nih.gov

In a typical MIRC sequence for cyclopropane synthesis, a nucleophile adds to a Michael acceptor, creating an enolate intermediate. This enolate then undergoes an intramolecular S_N2 reaction, displacing a leaving group to close the three-membered ring. harvard.edu The reaction can be rendered asymmetric to produce chiral cyclopropanes, making it a valuable tool in stereoselective synthesis. rsc.org For example, a base-promoted synthesis of dinitrile-substituted cyclopropanes has been developed from 2-arylacetonitriles and α-bromoennitriles, showcasing good functional group tolerance and operational simplicity. nih.gov The stereochemical outcome of the reaction can be controlled to produce either cis- or trans-substituted cyclopropanes. nih.gov

Table 2: Features of Michael-Initiated Ring Closure (MIRC)

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Tandem Michael addition followed by intramolecular cyclization. | nih.gov |

| Conditions | Often mild, base-promoted, and transition-metal-free. | nih.gov |

| Substrates | A variety of Michael donors and acceptors can be used. | nih.gov |

| Products | Highly functionalized and substituted cyclopropanes. | nih.govrsc.org |

| Stereoselectivity | Capable of producing chiral cyclopropanes with high enantioselectivity. | rsc.org |

Formal Cyclopropylation of Imines with Cyclopropanols

A novel and advanced strategy for constructing cyclopropane-embedded γ-amino alcohols involves the formal cyclopropylation of imines with cyclopropanols. chemrxiv.orgresearchgate.net This method provides access to conformationally constrained γ-amino alcohol motifs that are otherwise difficult to synthesize. chemrxiv.orgresearchgate.net

The reaction leverages the unique reactivity of cyclopropanols, which, upon treatment with diethylzinc, undergo carbon-carbon bond cleavage to form enolized zinc homoenolates. nih.gov These intermediates effectively act as β-hydroxycyclopropyl anions. chemrxiv.org They can then engage with imines, such as N-sulfonyl aldimines or chiral N-sulfinyl ketimines, in a sequence of a Mannich-type addition and subsequent ring closure. chemrxiv.org The use of bulky N-heterocyclic carbene (NHC) ligands is key to promoting the coupling and ensuring excellent diastereocontrol over the three newly formed contiguous stereocenters. chemrxiv.org This method is particularly powerful as it directly assembles the core structure containing both the cyclopropane ring and the amino alcohol precursor in a single, highly controlled process.

Advanced Methods for the Installation of Amino Alcohol Moieties

The vicinal amino alcohol is a crucial structural motif found in numerous biologically active compounds. rsc.orgnih.gov Its stereoselective synthesis is a key step in building analogues of this compound.

Stereoselective Synthesis of Vicinal Amino Alcohols from Cyclopropanols

Cyclopropanols have emerged as versatile three-carbon building blocks in organic synthesis due to the inherent strain in their three-membered ring. nih.gov An elegant method for the stereoselective synthesis of vicinal amino alcohols utilizes the ring-opening of these strained rings. nih.gov

In this approach, 1-substituted cyclopropanols are first prepared, often from carboxylic esters. nih.gov These cyclopropanols then undergo a carbon-carbon bond cleavage mediated by diethylzinc, which, after deprotonation, generates enolized zinc homoenolates. These homoenolates serve as nucleophilic species and can react with chiral electrophiles like N-tert-butanesulfinyl imines in a highly regio- and stereoselective manner. nih.gov The tert-butanesulfinyl group on the imine is a powerful chiral auxiliary that directs the nucleophilic attack of the homoenolate, leading to the formation of vicinal amino alcohol derivatives with high diastereoselectivity. nih.gov This transformation can be viewed as an umpolung reaction, where the normal polarity of the precursor functional groups is reversed. nih.gov

A related tandem method involves the hydroboration of ynamides, followed by a boron-to-zinc transmetalation to generate β-amino alkenylzinc reagents. nih.govacs.org These reagents add to aldehydes enantioselectively, and the resulting intermediate can undergo a tandem cyclopropanation to yield aminocyclopropyl carbinols with three contiguous stereocenters, demonstrating excellent diastereomeric ratios and high enantioselectivity. nih.govacs.org

Tandem Asymmetric Aminoallylation and Hydroxyallylation Reactions

Tandem reactions that form multiple chemical bonds in a single operation are highly efficient. In the context of synthesizing analogues of this compound, tandem asymmetric aminoallylation and hydroxyallylation reactions represent a powerful approach. These methods can introduce both the amino and hydroxyl groups concurrently and with stereocontrol.

One notable strategy involves the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines and aminocyclopropanes. nih.gov This process begins with the regioselective hydroboration of N-tosyl-substituted ynamides, which generates β-amino alkenyl boranes. nih.gov Through an in-situ boron-to-zinc transmetalation, functionalized vinylzinc intermediates are formed. These intermediates then react with aldehydes in the presence of a chiral catalyst, leading to the formation of β-hydroxy enamines with high enantioselectivity. nih.gov The resulting zinc β-alkoxy enamines can then undergo a tandem cyclopropanation to produce aminocyclopropyl carbinols, which possess three continuous stereocenters. nih.gov This one-pot procedure is highly efficient, providing good yields and high enantioselectivities. nih.gov Furthermore, the enantioenriched β-hydroxy enamines can be hydrogenated to yield syn-1,2-disubstituted-1,3-amino alcohols. nih.gov

Derivatization of Cyclopropane Scaffolds to Introduce Hydroxyl and Amino Groups

The modification of pre-existing cyclopropane structures is another key strategy for synthesizing analogues. This approach allows for the introduction of hydroxyl and amino groups onto a cyclopropane backbone.

A versatile method for creating diversifiable, protected cyclopropane amino acids starts from common laboratory reagents and avoids the use of toxic or expensive catalysts. nih.govacs.org This method utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement to produce bicyclic carbamates in an enantioenriched and diastereopure form. nih.govacs.org These carbamates can then be ring-opened to provide access to cyclopropane amino acids. nih.govacs.org Further functionalization through oxidation and SN2 pathways allows for the introduction of various groups, including hydroxyl functionalities. nih.govacs.org A significant development in this area is a novel ring-opening bromination of these protected carbamates, which provides a direct route to halogenated compounds that can be further manipulated. nih.govacs.org

The derivatization of cyclopropane scaffolds can also be achieved through oxidation, reduction, or hydrolysis, allowing for the creation of a diverse collection of cyclopropane-containing fragments and building blocks from a single precursor. researchgate.net The use of bifunctional cyclopropane building blocks enables derivatization through different functionalities to create topologically varied compounds. researchgate.net

Integration of Tertiary Amine Functionalities, including Dimethylamino Groups

The introduction of the tertiary dimethylamino group is a critical step in the synthesis of this compound and its analogues. This can be achieved through direct methylation or by incorporating the amine and then performing subsequent alkylation or acylation reactions.

Synthetic Routes for Direct N,N-Dimethylation

Direct N,N-dimethylation of a primary or secondary amine on the cyclopropane ring offers a straightforward route to the desired tertiary amine. One of the most widely used methods for N-methylation involves the use of sodium hydride and methyl iodide with N-acyl or N-carbamoyl protected amino acids. monash.edu This method has been used to synthesize a wide range of N-methylated amino acids. monash.edu Another approach involves the direct N-alkylation of unprotected α-amino acids with alcohols, which is a highly selective method that produces water as the only byproduct. nih.gov This process can be used for mono- or di-N-alkylation with excellent retention of optical purity. nih.gov

Strategic Incorporation via N-Alkylation and Acylation Reactions

An alternative to direct dimethylation is the strategic incorporation of the amine followed by N-alkylation or acylation. A sustainable approach for the N-alkylation of amines involves the activation of alcohols through a hydrogen auto-transfer reaction using a palladium(II) complex. rsc.org This method allows for the alkylation of a broad range of aromatic amines. rsc.org

Development of Modular and Scalable Synthetic Routes for Noncanonical Cyclopropyl (B3062369) Amino Acid Building Blocks

The development of modular and scalable synthetic routes is essential for producing a wide variety of noncanonical cyclopropyl amino acid building blocks for applications in medicinal chemistry and drug discovery. nih.govacs.orgresearchgate.net These building blocks are of interest due to their ability to induce specific conformations in peptides and improve properties like stability. nih.gov

One improved method for synthesizing noncanonical cyclopropane amino acids avoids neurotoxic oxidants and precious metal catalysts. nih.govacs.org This scalable route relies on the intramolecular trapping of an isocyanate to form bicyclic carbamates, which can be further functionalized. nih.govacs.org This strategy has been successfully applied to the synthesis of an analogue of the therapeutic peptide Osteostatin. acs.org

Another efficient approach utilizes a one-pot, three-component reaction of alkenylzirconocenes, diiodomethane, and benzaldimines to produce C-cyclopropylalkylamides. acs.org These can then be readily transformed into α,β-cyclopropyl-γ-amino acids on a multigram scale. acs.org The Simmons-Smith cyclopropanation is a key step in this process. researchgate.netacs.org

Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of analytical techniques is crucial for confirming the structure and assessing the purity of the synthesized this compound analogues. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities.

Key techniques for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for determining the connectivity of atoms within the molecule. intertek.comsemanticscholar.org Two-dimensional NMR experiments like COSY and HSQC provide further detailed structural information. semanticscholar.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. intertek.comsemanticscholar.org Tandem MS (MS/MS) can provide valuable fragmentation data to help identify the structure of an unknown molecule. intertek.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is a powerful tool for the analysis of volatile and thermally stable compounds, providing both separation and spectral information. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule. intertek.com

Elemental Analysis : This technique determines the elemental composition of the compound. intertek.com

Purity assessment is often carried out using chromatographic methods:

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of a compound. acs.orgorgsyn.org Chiral HPLC can be used to separate and quantify enantiomers. scirp.org

Gas Chromatography (GC) : GC is also used for purity assessment, particularly for volatile compounds. researchgate.net

The combination of these analytical techniques provides a comprehensive characterization of the synthesized molecules, ensuring their structural integrity and purity for further studies. intertek.com

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the elucidation of the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of this compound analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound analogues, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the key structural motifs.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the spectrum, generally between δ 0.5–1.5 ppm. The two methyl groups of the dimethylamino moiety are expected to produce a sharp singlet, while the protons of the ethanol (B145695) backbone (CH₂CH₂OH) would appear as distinct multiplets. The hydroxyl proton often presents as a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons of the cyclopropyl ring are typically found in the range of δ 10-30 ppm. The dimethylamino methyl carbons would have a characteristic shift, and the carbons of the ethanol side chain would appear at distinct downfield positions, with the carbon bearing the hydroxyl group being the most deshielded. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | Multiplet, ~0.5-1.0 | ~10-20 |

| Quaternary Cyclopropyl C | - | ~25-35 |

| N(CH₃)₂ | Singlet, ~2.2-2.8 | ~40-50 |

| N-CH₂ | Multiplet | ~55-65 |

| CH₂-OH | Multiplet | ~60-70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound analogues, the most prominent and diagnostic absorption bands would be:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

A C-N stretching vibration, typically found in the 1000-1200 cm⁻¹ region. The IR spectrum for the parent cyclopropylamine (B47189) shows characteristic absorptions that can be correlated to the cyclopropylamine moiety in the target analogues. nist.gov

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3200-3600 (Broad) |

| Alkane | C-H Stretch | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Under electron ionization (EI), this compound would be expected to produce a molecular ion peak (M⁺). Characteristic fragmentation pathways for alcohols and aliphatic amines would likely be observed. libretexts.org

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of an ethyl alcohol radical or cleavage within the cyclopropane ring. A prominent fragment resulting from the loss of a methyl group from the dimethylamino moiety is also expected.

Dehydration: Alcohols can undergo dehydration, leading to a fragment with a mass 18 units less than the molecular ion (M-18). libretexts.org

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| M⁺ | [C₇H₁₅NO]⁺ | Molecular Ion |

| M-15 | [C₆H₁₂NO]⁺ | Loss of •CH₃ |

| M-18 | [C₇H₁₃N]⁺• | Loss of H₂O |

| M-45 | [C₅H₁₀N]⁺ | Loss of •CH₂CH₂OH (α-cleavage) |

Chromatographic Separation and Purity Determination (HPLC, GC/MS, TLC)

Chromatographic techniques are indispensable for separating analogues from reaction mixtures and for assessing the purity of the final compounds. The choice of method depends on the polarity, volatility, and thermal stability of the specific analogue.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. researchgate.net

Methodology: For this compound analogues, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.net This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net To improve peak shape and resolution for these basic amine compounds, an acid modifier such as formic acid or acetic acid is often added to the mobile phase. researchgate.net

Detection: Detection can be achieved using a photodiode array (PDA) detector if the molecule contains a chromophore, or more universally, by coupling the HPLC system to a mass spectrometer (LC-MS) for sensitive and specific detection. nih.govmdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is a powerful method for separating and identifying volatile compounds. nih.gov

Methodology: The analysis of polar amines like this compound by GC can be challenging due to their tendency to interact with active sites in the GC system, leading to poor peak shape and recovery. researchgate.netresearchgate.net Specialized columns, such as those with a wax or amine-specific stationary phase, are often employed. wikisource.org Alternatively, derivatization of the amine and alcohol functional groups can be performed to increase volatility and improve chromatographic performance. researchgate.net The carrier gas is typically helium or nitrogen. wikisource.org

Detection: The mass spectrometer serves as a highly specific and sensitive detector, providing mass spectra of the eluting components that can be used for positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique primarily used for monitoring the progress of chemical reactions and for preliminary purity assessment.

Methodology: A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is visualized, often using a UV lamp or a chemical staining agent.

Summary of Chromatographic Methods

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Primary Use |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water + Acid Modifier | PDA, MS | Purity determination, quantitative analysis |

| GC/MS | Amine-specific or Wax columns | Helium, Nitrogen | Mass Spectrometry (MS) | Separation and identification of volatile impurities |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixtures | UV light, Staining agents | Reaction monitoring, preliminary purity check |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides unambiguous proof of connectivity, absolute configuration, and preferred conformation.

For a chiral molecule like this compound, which has a stereocenter at the carbon atom bonded to the hydroxyl group and the cyclopropyl ring, X-ray crystallography can be used to determine its absolute stereochemistry, provided a suitable single crystal can be obtained. nih.gov The technique has been successfully applied to determine the structure of various cyclopropylamine derivatives. rsc.org

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined. This information is crucial for understanding the molecule's shape, including the relative orientation of the cyclopropyl ring and the ethanol side chain, and the conformation of the molecule as it packs into a crystal lattice. nih.gov While no crystal structure for this compound itself is publicly available, the analysis of its analogues by this method would provide invaluable and unequivocal structural data.

Structure Activity Relationship Sar Profiling of Cyclopropyl Amino Alcohol Derivatives

Impact of the Cyclopropane (B1198618) Ring on Conformational Restriction and Bioactivity

The incorporation of a cyclopropane ring is a widely used strategy in drug design to enhance potency, improve metabolic stability, and modulate ligand conformation. researchgate.netrsc.org Its rigid nature significantly limits the rotational freedom of the molecule compared to more flexible acyclic linkers. researchgate.net This conformational constraint can pre-organize the molecule into a bioactive conformation, which minimizes the entropic penalty upon binding to a biological target and can lead to higher binding affinity. researchgate.netnih.gov This concept of "cyclopropylic strain," where adjacent substituents on the ring are held in fixed orientations, can be a powerful tool for locking a molecule into a desired three-dimensional shape. researchgate.net

Influence on Ligand-Target Binding Affinity and Selectivity

The rigid geometry of the cyclopropane ring profoundly influences how a ligand interacts with its target protein, often leading to enhanced binding affinity and selectivity. By locking key functional groups into specific spatial arrangements, the cyclopropane moiety can optimize interactions with the binding pocket. rsc.org

A compelling example of this is seen in the development of β-secretase (BACE1) inhibitors. acs.org Researchers replaced a flexible ethylene (B1197577) linker in a known inhibitor with a cyclopropane ring, creating four stereoisomers. nih.govacs.org The resulting conformationally restricted compounds exhibited a different SAR profile from the original flexible molecule. acs.org X-ray crystallography revealed that the cyclopropane ring induced an alternative binding mode, facilitating a CH−π interaction with a tyrosine residue (Tyr71) in the BACE1 active site. nih.govacs.org This led to the development of novel and potent inhibitors based on this unique binding interaction. acs.org Further studies showed that a conformationally restricted inhibitor with a cyclopropane ring exhibited good BACE1 inhibitory activity, whereas the corresponding unrestricted compound was inactive, highlighting the critical role of the ring's conformational effect. nih.gov

The following table summarizes the BACE1 inhibitory activity of the four stereoisomers, demonstrating the impact of the cyclopropane ring's specific geometry on binding.

Table 1: BACE1 Inhibitory Activity of Cyclopropane Stereoisomers Data sourced from a 2012 study on BACE1 inhibitors. acs.org

| Compound | Stereochemistry | BACE1 Inhibition (IC50, µM) |

|---|---|---|

| 6 | cis-(1S,2R) | 130 |

| ent-6 | cis-(1R,2S) | >1000 |

| 7 | trans-(1S,2S) | >1000 |

| ent-7 | trans-(1R,2R) | >1000 |

Stereochemical Purity and Diastereomeric Control in SAR Studies

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in drug action, as biological targets like enzymes and receptors are themselves chiral. mhmedical.comnih.govpatsnap.com For cyclopropyl (B3062369) derivatives, where multiple chiral centers can exist, controlling the stereochemistry is paramount. Diastereomers—stereoisomers that are not mirror images—can have vastly different spatial arrangements of functional groups, leading to significant differences in biological activity. nih.gov One enantiomer may be highly active, while the other is inactive or even detrimental. patsnap.comresearchgate.net

The importance of diastereomeric control is clearly illustrated in studies of cyclopropyl-epothilone analogs, which are microtubule-stabilizing agents. nih.govnih.gov In one study, two diastereomers of a C12,13-cyclopropyl epothilone (B1246373) A analog were synthesized. nih.gov The biological evaluation showed that replacing the epoxide ring of epothilone A with a cyclopropyl group resulted in a total loss of activity, demonstrating the sensitivity of the binding site to the nature of this ring. nih.govnih.gov However, in a separate study on trans-12,13-cyclopropyl epothilone B analogues, several compounds demonstrated potent activity, indicating that the biological effect is highly dependent on both the specific epothilone backbone and the stereochemistry of the cyclopropane ring. csic.es These findings underscore that the precise orientation of the cyclopropane ring and its substituents is crucial for effective interaction with the tubulin binding site. nih.govcsic.es

Similarly, in the aforementioned BACE1 inhibitors, only the cis-(1S,2R) isomer showed significant activity, while the other three stereoisomers were essentially inactive, reinforcing that a specific stereochemical configuration is required for optimal binding. nih.govacs.org The synthesis of stereochemically pure compounds is therefore essential for accurately interpreting SAR data and for the development of effective therapeutics. rsc.orgresearchgate.net

Role of the Dimethylamino Moiety in Modulating Biological Response

The dimethylamino group, a tertiary amine, is a common functional group in drug molecules. auburn.edu Its primary physicochemical property of interest is its basicity, which allows it to exist in a protonated, cationic form at physiological pH. auburn.edu This positive charge is often crucial for binding to biological targets. auburn.edu Furthermore, N-methylation can influence properties like lipophilicity and permeability. researchgate.networdpress.com

Contribution to Hydrogen Bonding and Electrostatic Interactions with Receptors

The nitrogen atom of the dimethylamino group, particularly in its protonated state, can act as a hydrogen bond donor and participate in strong electrostatic interactions with negatively charged or polar residues in a receptor's active site. auburn.edunih.gov These interactions are fundamental drivers of molecular recognition and binding affinity. The conformational rigidity of a ligand can provide a unique opportunity to evaluate the role of the nitrogen atom in these hydrogen-bonding interactions. nih.gov

The importance of these interactions is well-documented. For many drugs, the ionization of an amine group is a prerequisite for interaction with its target. The resulting cation can engage in powerful electrostatic and hydrogen-bonding attractions that anchor the ligand in the binding site. nih.gov Molecular modeling studies can help generate pharmacophores that account for the binding of known ligands and highlight the importance of the ligand-active site hydrogen bonding vector. nih.gov

Effects on Ligand Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The dimethylamino group influences these properties in a complex manner.

N-methylation of a primary or secondary amine to a tertiary amine generally increases lipophilicity (higher logP/logD) by adding hydrophobic methyl groups and removing a hydrogen bond donor. wordpress.com This increased lipophilicity can sometimes improve membrane permeability, as the molecule can more readily partition into the lipid bilayer of cell membranes. nih.govnih.gov However, the relationship is not always straightforward. While increased lipophilicity can enhance transcellular transport, it can also lead to liabilities such as poor aqueous solubility and increased non-specific binding. nih.govresearchgate.net

Furthermore, the impact of N-methylation on permeability is context-dependent and relies on the specific location of the modification within the molecule. acs.orgnih.gov Studies on peptides have shown that while N-methylation can improve permeability, there is no simple correlation between the number of methyl groups and the degree of enhancement. acs.org The specific position of the N-methyl group can cause significant and variable changes in a molecule's ability to cross membranes. acs.orgnih.govnih.gov In some cases, N-methylation of secondary amines has little impact on solubility but does increase the logD value. wordpress.com

The following table shows the effect of N-methylation on the lipophilicity of different chemical scaffolds.

Table 2: Influence of Isosteric Modification on Lipophilicity Data sourced from a 2022 matched molecular pair analysis. nih.gov

| Scaffold | Analog | Isostere | logP | ΔlogP (vs Hydrocarbon) | logD7.4 | ΔlogD7.4 (vs Hydrocarbon) |

|---|---|---|---|---|---|---|

| Gefitinib Core | Hydrocarbon | -CHR–CH₂- | 3.4 | - | 3.4 | - |

| Ether | -CHR–OR'- | 2.1 | -1.3 | 2.1 | -1.3 | |

| Hydroxylamine | -NR–OR'- | 2.1 | -1.3 | 2.1 | -1.3 | |

| Amine | -NR–CHR'- | 2.3 | -1.1 | 1.1 | -2.3 |

Hydroxyl Group's Influence on Molecular Recognition and Functional Activity

The hydroxyl (-OH) group is a key functional group in both natural and synthetic therapeutics, capable of significantly influencing a molecule's biological activity. acs.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form extensive and highly directional hydrogen-bond networks with receptor sites. acs.orgnih.gov This can increase binding affinity by several orders of magnitude. acs.org

However, the high polarity of the hydroxyl group also results in a substantial desolvation penalty; energy must be expended to remove associated water molecules before the ligand can bind to its target. acs.org Consequently, a maximal gain in affinity is only achieved when the ligand's scaffold allows for a perfect spatial fit with the binding site, optimizing the hydrogen bonding geometry. acs.org The presence of a hydroxyl group is crucial in the structure of many 1,3-aminoalcohols, where its interaction with other parts of the molecule and the biological target is essential for antiproliferative or other activities. nih.gov Studies on l-amino alcohol derivatives have demonstrated that this class of compounds can exhibit potent and broad-spectrum antifungal activity, which is directly linked to their specific chemical structure and stereochemistry. nih.gov The hydroxyl group is often a key player in the pharmacophore, participating in critical interactions with the target enzyme, such as CYP51 in fungi. nih.gov

Positional and Stereoisomeric Effects of Substituents on Biological Profiles

Without access to studies that have systematically modified the structure of 2-(1-(Dimethylamino)cyclopropyl)ethanol and evaluated the resulting changes in biological activity, any attempt to detail these effects would be speculative and not based on the required scientific rigor.

Preclinical Pharmacological and Mechanistic Investigations of Cyclopropyl Amino Alcohol Compounds

Assessment of Biological Activities in Preclinical Models

A comprehensive review of scientific literature and databases reveals a notable absence of published preclinical studies on the biological activities of the specific compound, 2-(1-(Dimethylamino)cyclopropyl)ethanol. As such, the following sections on its potential pharmacological effects are based on the general activities of structurally related compounds, but direct evidence for this compound is not currently available.

Enzyme Inhibition Studies (e.g., Kinases, Dehydrogenases)

There is no specific information in the reviewed literature detailing the inhibitory effects of this compound on kinases or dehydrogenases. However, the broader class of cyclopropane-containing compounds has been investigated for enzyme inhibition. For instance, certain cyclopropane (B1198618) derivatives have been identified as suicide substrates for quinoprotein alcohol dehydrogenases, leading to irreversible inactivation of the enzyme. This inactivation is thought to occur through a ring-opening mechanism of the cyclopropyl (B3062369) group.

Ethanol (B145695) and other simple alcohols are known to be substrates and competitive inhibitors of alcohol dehydrogenase (ADH). For example, ethanol competitively inhibits the metabolism of methanol (B129727) by ADH, which is a therapeutic strategy in methanol poisoning. The presence of the ethanol moiety in this compound suggests a potential for interaction with alcohol dehydrogenase, though this has not been experimentally verified.

Evaluation of Antimicrobial and Antiviral Properties

No studies were found that specifically evaluate the antimicrobial or antiviral properties of this compound.

Investigations into Antitumor and Cytotoxic Potential Against Cancer Cell Lines

There is no published research on the antitumor or cytotoxic potential of this compound against any cancer cell lines.

Modulation of Neurotransmitter Systems and Related Biological Pathways

Specific data on the modulation of neurotransmitter systems by this compound is not available.

Elucidation of Molecular Mechanisms of Action

Given the lack of studies on the biological activities of this compound, its molecular mechanisms of action have not been elucidated.

Characterization of Ligand-Receptor or Ligand-Enzyme Binding Modes

There is no information available regarding the binding modes of this compound to any biological targets.

Studies of Downstream Cellular and Biochemical Effects

When investigating a new compound like this compound, a primary objective is to elucidate its mechanism of action by identifying the downstream cellular and biochemical pathways it modulates. This typically involves a series of in vitro experiments using cell lines or primary cell cultures that are relevant to the anticipated therapeutic area.

Researchers would typically explore a range of potential effects, including but not limited to:

Receptor Binding and Activation: Initial studies would likely determine if the compound binds to and activates or inhibits specific receptors. Given its structure, receptors in the central nervous system, such as those for neurotransmitters, might be of initial interest.

Enzyme Inhibition or Activation: The compound would be screened against a panel of enzymes to see if it alters their activity. For a cyclopropylamine (B47189) derivative, enzymes involved in neurotransmitter metabolism could be a focus.

Second Messenger Systems: Following receptor interaction, cells often trigger intracellular signaling cascades involving second messengers like cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions. Assays measuring the levels of these molecules would reveal which signaling pathways are affected.

Gene Expression Profiling: Techniques such as microarray analysis or RNA sequencing could be employed to understand how the compound alters the expression of a wide array of genes. This can provide a broad overview of the cellular processes affected.

Protein Expression and Post-Translational Modifications: Western blotting and other proteomic techniques would be used to assess changes in the expression levels of specific proteins and their modification states (e.g., phosphorylation), which are critical for cellular function.

Without specific data for this compound, it is impossible to populate a data table of its specific cellular and biochemical effects.

Methodological Considerations in Preclinical Pharmacological Research

The preclinical evaluation of a novel compound is a systematic process that relies on validated and robust methodologies to ensure the reliability and reproducibility of the findings.

Development and Validation of In Vitro Assays

The foundation of preclinical pharmacological research lies in the development and validation of sensitive and specific in vitro assays. These assays are crucial for the initial screening of a compound's activity and for elucidating its mechanism of action.

The process typically involves:

Assay Design: The choice of assay depends on the hypothesized target and mechanism of the compound. This could range from simple cell viability assays to complex high-content imaging analyses.

Assay Optimization: Conditions such as cell density, compound concentration range, and incubation time are meticulously optimized to achieve a robust and reproducible assay window.

Validation: The assay is validated for its accuracy, precision, specificity, and linearity. This often involves the use of known positive and negative control compounds to ensure the assay is performing as expected.

A hypothetical data table for the validation of an in vitro assay is presented below to illustrate the types of parameters that are assessed.

| Validation Parameter | Metric | Acceptance Criteria | Hypothetical Result for a Validated Assay |

| Precision | Coefficient of Variation (CV%) | < 15% | 8.5% |

| Accuracy | % Recovery | 80-120% | 97% |

| Signal to Background Ratio | S/B | > 5 | 12 |

| Z'-factor | Z' | > 0.5 | 0.7 |

Use of Animal Models for Efficacy and Pharmacodynamic Studies

Following promising in vitro results, the investigation of a compound's effects moves to in vivo studies using animal models. The choice of animal model is critical and depends on the therapeutic indication being studied. For a compound with potential neurological activity, rodent models are commonly used.

Key aspects of these studies include:

Efficacy Studies: These studies are designed to determine if the compound has the desired therapeutic effect in a disease model. For example, if the compound is being investigated as an antidepressant, it might be tested in models such as the forced swim test or the tail suspension test in mice.

Pharmacodynamic (PD) Studies: PD studies aim to understand the relationship between the drug concentration at the site of action and the observed pharmacological effect. This involves measuring biomarkers or physiological responses at different doses and time points.

Ethical Considerations: All animal studies must be conducted in accordance with strict ethical guidelines and regulations to ensure the welfare of the animals.

The selection of an appropriate animal model is a complex decision that must take into account the model's predictive validity for the human condition.

Metabolic Pathways and Bioactivation of 2 1 Dimethylamino Cyclopropyl Ethanol Analogues

Metabolism of the Cyclopropane (B1198618) Ring System

The cyclopropyl (B3062369) group, often incorporated into drug candidates to enhance potency or metabolic stability, is not metabolically inert. nih.gov Its strained ring structure can be a substrate for oxidative enzymes, leading to ring-opening and the formation of potentially reactive products. hyphadiscovery.comnih.gov

Cytochrome P450-Mediated Oxidative Transformations and Ring Opening

Cytochrome P450 enzymes are primary catalysts in the oxidative metabolism of cyclopropyl-containing compounds. nih.gov The process is often initiated by a hydrogen atom abstraction (HAT) from a C-H bond on the cyclopropane ring by the activated oxygen species of the P450 enzyme. nih.gov This generates a highly unstable cyclopropyl radical.

This radical intermediate can undergo rapid ring-opening, a characteristic reaction of cyclopropyl radicals, to form a more stable, linear carbon-centered radical. nih.govnih.govnih.govbeilstein-journals.org This ring-scission is a key step in the metabolic cascade. For instance, studies on hepatitis C virus NS5B inhibitors containing a cyclopropyl motif demonstrated an NADPH-dependent bioactivation pathway initiated by P450. nih.gov The mechanism involves the formation of a cyclopropyl radical, followed by a ring-opening rearrangement. nih.gov Similarly, the metabolism of N-cyclopropyl-N-methylaniline by CYP2B1 results in products derived from the fragmentation of the cyclopropane ring. nih.gov

In some cases, a single electron transfer (SET) mechanism has been proposed, where an electron is transferred from the cyclopropylamine (B47189) nitrogen to the P450 enzyme, forming a radical cation that subsequently fragments. nih.govacs.org However, for certain cyclopropylamines, evidence points towards a C-hydroxylation mechanism leading to a carbinolamine intermediate, which then breaks down without ring-opening, suggesting that the specific mechanism can be substrate-dependent. nih.gov

Formation of Reactive Metabolites and Glutathione (B108866) Conjugates

The ring-opening of the cyclopropane moiety often leads to the formation of reactive metabolites. The carbon-centered radical generated from ring scission can be further oxidized to produce electrophilic species, such as α,β-unsaturated aldehydes. acs.orgnih.gov These reactive intermediates are capable of forming covalent adducts with cellular nucleophiles, including proteins and DNA, which can lead to toxicity. acs.orgresearchgate.netnih.gov

A well-documented example is the antibiotic trovafloxacin, which contains a cyclopropylamine moiety. acs.orgnih.gov Its hepatotoxicity has been linked to the CYP1A2-mediated oxidation of the cyclopropylamine group, resulting in a reactive, ring-opened α,β-unsaturated aldehyde. acs.orgnih.gov This metabolite can then react with biological macromolecules, causing cellular damage. nih.gov

To detect and characterize these transient reactive species, in vitro studies often employ trapping agents, most notably glutathione (GSH). hyphadiscovery.comnih.gov GSH is a tripeptide with a nucleophilic thiol group that readily reacts with electrophiles, forming stable glutathione S-conjugates. nih.govencyclopedia.pubyoutube.com The detection of multiple GSH conjugates in metabolic studies of cyclopropyl-containing compounds serves as strong evidence for the formation of reactive intermediates. hyphadiscovery.comnih.gov For example, in the metabolism of certain hepatitis C inhibitors, analysis by LC-MS and NMR confirmed that the cyclopropyl group was the site of bioactivation, leading to the formation of several distinct GSH conjugates. nih.gov These conjugation reactions can be spontaneous or catalyzed by glutathione S-transferase (GST) enzymes and are a critical pathway for both detoxification and, in some cases, bioactivation. nih.govresearchgate.net

Strategies for Enhancing Metabolic Stability through Cyclopropyl Ring Modification

Given the potential for metabolic activation, medicinal chemists have developed strategies to improve the stability of the cyclopropyl ring and mitigate the formation of reactive metabolites. hyphadiscovery.comnih.gov

One common approach is structural modification to block the site of metabolic attack. Replacing the cyclopropyl ring with a gem-dimethyl group is a frequently used tactic. hyphadiscovery.comnih.gov This substitution removes the site of initial hydrogen abstraction and subsequent ring-opening, effectively averting the bioactivation pathway. This strategy was successfully employed in the optimization of hepatitis C NS5B inhibitors. hyphadiscovery.comnih.gov

Another strategy involves substituting the cyclopropyl ring itself . Adding a methyl group to the ring can block oxidation and improve metabolic stability. hyphadiscovery.com This modification can also offer additional benefits, such as enhancing potency by allowing the molecule to access deeper lipophilic pockets in the target protein. hyphadiscovery.com In other instances, strategic placement of a cyclopropyl group can be used to divert metabolism away from more labile parts of a molecule, as seen with the drug pitavastatin, where the ring reduces metabolism by CYP3A4. hyphadiscovery.com

Deuteration , the replacement of hydrogen with its heavier isotope deuterium (B1214612), is another technique used to enhance metabolic stability. pharmafocusasia.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break. pharmafocusasia.com Selectively placing deuterium at the site of P450-mediated hydrogen abstraction on the cyclopropyl ring can significantly slow the rate of metabolism, a phenomenon known as the kinetic isotope effect. This approach has been explored for various drug candidates to improve their pharmacokinetic profiles. pharmafocusasia.com

Table 1: Strategies to Mitigate Cyclopropyl Ring Metabolism

| Strategy | Mechanism of Action | Example Application |

|---|---|---|

| Ring Replacement | Substitution of the cyclopropyl ring with a non-labile group, such as a gem-dimethyl moiety, to prevent initial hydrogen abstraction and subsequent ring-opening. hyphadiscovery.comnih.gov | Optimization of Hepatitis C Virus NS5B inhibitors to avert bioactivation. hyphadiscovery.comnih.gov |

| Ring Substitution | Addition of substituents (e.g., a methyl group) directly onto the cyclopropyl ring to sterically hinder or electronically deactivate the site of metabolic attack. hyphadiscovery.com | Used in inhibitor design to block oxidation and improve metabolic stability. hyphadiscovery.com |

| Deuteration | Replacement of hydrogen atoms on the cyclopropyl ring with deuterium to slow the rate of C-H bond cleavage by CYP enzymes due to the kinetic isotope effect. pharmafocusasia.com | General medicinal chemistry strategy to enhance the metabolic half-life of drug candidates. pharmafocusasia.com |

Metabolic Fates of the Tertiary Amine Functionality

The dimethylamino group present in analogues of 2-(1-(Dimethylamino)cyclopropyl)ethanol is a common site for metabolic transformation. The primary pathways involve oxidative reactions catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases, leading to N-dealkylation and N-oxidation products. nih.gov

N-Dealkylation Pathways by Cytochrome P450 Enzymes

CYP-mediated N-dealkylation is a major metabolic route for tertiary amines. nih.govnih.gov The process begins with the hydroxylation of the carbon atom alpha to the nitrogen. nih.govwashington.edu This creates an unstable carbinolamine intermediate, which then spontaneously breaks down. nih.gov In the case of a dimethylamino group, this cleavage results in a secondary amine (the N-desmethyl metabolite) and formaldehyde. nih.gov A subsequent dealkylation can occur to form a primary amine and another molecule of formaldehyde.

N-Oxidation Reactions by Flavin-Containing Monooxygenases (FMO)

In addition to CYPs, tertiary amines are excellent substrates for flavin-containing monooxygenases (FMOs). nih.govnih.govnih.gov FMOs are a separate class of NADPH-dependent monooxygenases that specialize in oxidizing soft nucleophiles, particularly nitrogen and sulfur atoms. wikipedia.org Unlike CYPs, which typically hydroxylate the alpha-carbon, FMOs directly oxidize the nitrogen atom of a tertiary amine to form an N-oxide metabolite. nih.govwikipedia.org

The formation of N,N-dimethylaniline N-oxide from N,N-dimethylaniline is a classic reaction catalyzed by FMOs. nih.govuniprot.org The human FMO family consists of several enzymes with tissue-specific expression, with FMO1 and FMO3 being particularly important for drug metabolism. nih.govnih.gov For many tertiary amines, N-oxidation by FMO is a detoxification pathway, as N-oxides are typically polar, water-soluble metabolites that are readily excreted and often pharmacologically inactive. nih.gov For example, FMO-mediated N-oxidation of N,N-dimethylamphetamine is a key metabolic pathway, with FMO1 showing the highest activity. nih.gov The relative contribution of CYP-mediated N-dealkylation versus FMO-mediated N-oxidation can vary significantly depending on the substrate and the specific enzymes involved. nih.govnih.gov

Table 2: Comparison of Metabolic Pathways for Tertiary Amines

| Pathway | Enzyme Family | Initial Reaction | Intermediate | Final Products |

|---|---|---|---|---|

| N-Dealkylation | Cytochrome P450 (CYP) | Hydroxylation of α-carbon nih.gov | Unstable Carbinolamine nih.gov | Secondary/Primary Amine + Aldehyde nih.gov |

| N-Oxidation | Flavin-Containing Monooxygenase (FMO) | Direct oxidation of nitrogen atom nih.govwikipedia.org | 4a-hydroperoxyflavin wikipedia.org | Tertiary Amine N-oxide nih.gov |

Formation and Reactivity of Iminium Ion Intermediates

The bioactivation of cyclopropylamine moieties, a key structural feature of the parent compound's analogues, can proceed through the formation of highly reactive iminium ion intermediates. This process is often mediated by cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the tertiary amine.

The initial step involves a single electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the activated heme iron of the CYP enzyme, forming an aminium radical cation. This unstable intermediate can then undergo one of two primary pathways: hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen, or fragmentation of the strained cyclopropyl ring.

In the context of N-cyclopropyl-N-methylaniline, studies using horseradish peroxidase as a model for SET-oxidizing enzymes have shown that the aminium radical cation exclusively undergoes cyclopropyl ring fragmentation. This generates a distonic cation radical which can then partition between unimolecular cyclization and bimolecular reaction with molecular oxygen, leading to N-dealkylation and the formation of β-hydroxypropionic acid. nih.gov

The formation of an iminium ion can also occur following N-dealkylation. For instance, the metabolism of cyclic tertiary amines can lead to the formation of iminium intermediates, which are electrophilic and can be trapped by nucleophiles such as cyanide. researchgate.net This trapping methodology has proven valuable in identifying the formation of such reactive species. In a study of a diverse set of compounds, a cyanide trapping assay demonstrated high specificity in identifying hepatotoxic compounds that form hard electrophilic intermediates like iminium ions. nih.gov

The reactivity of the formed cyclopropyl iminium ion is of significant interest. These intermediates are electrophilic and can react with various biological nucleophiles, potentially leading to covalent binding to proteins and other macromolecules, a process often implicated in drug-induced toxicity. For example, the hepatotoxicity associated with the antibiotic trovafloxacin, which contains a cyclopropylamine moiety, is thought to be mediated by the formation of reactive ring-opened intermediates following CYP1A2-mediated oxidation of the cyclopropylamine. nih.gov These reactive metabolites can then form covalent adducts with hepatic proteins. nih.gov

The reactivity of cyclopropyl iminium species has also been harnessed in synthetic organic chemistry, highlighting their potential for controlled chemical transformations. lookchem.comnih.gov In organocatalytic reactions, the activation of cyclopropane carbaldehydes with secondary amines generates cyclopropyl iminium ions that can undergo ring-opening reactions upon nucleophilic attack. lookchem.com

Interplay and Synergistic Effects Between Cyclopropyl and Amino Alcohol Moieties in Metabolic Processes

The metabolic fate of a molecule containing multiple functional groups, such as the cyclopropylamine and amino alcohol moieties in analogues of this compound, is often complex due to the potential for metabolic interplay and competition between different biotransformation pathways. The presence of both a tertiary amine and a primary alcohol introduces multiple sites susceptible to oxidative metabolism, primarily by CYP enzymes.

The regioselectivity of CYP enzymes is a critical factor in determining which functional group will be preferentially metabolized. This selectivity is influenced by a variety of factors including the specific CYP isoform involved, the electronic properties of the substrate, and steric hindrance around the potential sites of metabolism. For instance, in molecules containing both amine and alcohol functionalities, a metabolic switch between N-dealkylation and alcohol oxidation can occur.

While direct studies on the metabolic interplay within this compound analogues are not extensively available in the public domain, general principles of drug metabolism can provide insights. The N-demethylation of the tertiary amine and the oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid are both plausible metabolic pathways. nih.govnih.gov

The presence of the cyclopropyl group attached to the nitrogen atom can influence the metabolic profile. The high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism compared to other alkyl groups. researchgate.net However, when attached to an amine, it can be bioactivated as discussed previously.

The amino alcohol moiety itself can undergo various metabolic transformations. The primary alcohol can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases, as well as by CYP enzymes, particularly CYP2E1. nih.govnih.gov Chronic alcohol intake has been shown to induce several CYP enzymes, including CYP2E1, CYP1A2, and CYP3A4, which could potentially alter the metabolism of co-administered drugs containing an alcohol functional group. nih.govnih.gov

A synergistic or antagonistic effect between the two functional groups could arise from several mechanisms. For example, the initial oxidation of one group could alter the electronic properties of the molecule, thereby influencing the rate of metabolism at the other site. Alternatively, the binding orientation of the molecule within the active site of a CYP enzyme could favor the metabolism of one functional group over the other. In the absence of specific experimental data for this compound analogues, the predominant metabolic pathway would be a balance between the accessibility and reactivity of the N-dimethylamino and the ethanol (B145695) moieties.

In Vitro and In Vivo Methodologies for Metabolic Stability Assessment

The assessment of metabolic stability is a critical component of drug discovery, providing an early indication of a compound's pharmacokinetic profile. A variety of in vitro and in vivo methodologies are employed for this purpose.

In Vitro Methodologies

In vitro assays are widely used for high-throughput screening of new chemical entities to assess their metabolic stability. These assays typically involve incubating the test compound with a biological system that contains drug-metabolizing enzymes and monitoring the disappearance of the parent compound over time. researchgate.netspringernature.com

Liver Microsomes: Liver microsomes are subcellular fractions that are rich in CYP enzymes and are a standard tool for evaluating Phase I metabolic stability. researchgate.netspringernature.com The compound is incubated with liver microsomes (from human or other species) in the presence of the cofactor NADPH. The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocytes: Isolated hepatocytes provide a more complete metabolic system as they contain both Phase I and Phase II enzymes, as well as transporters. researchgate.netspringernature.com Cryopreserved or fresh hepatocytes are incubated with the test compound, and the metabolic stability is assessed in a similar manner to microsomal assays.

S9 Fraction: The S9 fraction is the supernatant obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes and can be used to study a broader range of metabolic reactions than microsomes alone.

Recombinant Enzymes: Using specific recombinant CYP isoforms allows for the identification of the key enzymes responsible for a compound's metabolism, a process known as reaction phenotyping.

The analysis of samples from these in vitro assays is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying the parent compound and its metabolites. researchgate.net

Interactive Data Table: In Vitro Metabolic Stability of Representative Compounds

Below is a representative data table illustrating the type of information obtained from in vitro metabolic stability assays. The data is hypothetical and for illustrative purposes only.

| Compound | Test System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analogue A | Human Liver Microsomes | 25 | 27.7 |

| Analogue B | Rat Liver Microsomes | 15 | 46.2 |

| Analogue C | Human Hepatocytes | 45 | 15.4 |

| Analogue D | Rat Hepatocytes | 30 | 23.1 |

In Vivo Methodologies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). These studies provide a more accurate prediction of human pharmacokinetics than in vitro assays alone.

Pharmacokinetic Studies: Following administration of the compound to an animal species (e.g., rat, dog), blood samples are collected at various time points and the concentration of the parent drug and its metabolites are measured. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Metabolite Profiling: Analysis of plasma, urine, and feces from in vivo studies allows for the identification and quantification of the major metabolites formed. This information is crucial for understanding the metabolic pathways and for identifying any potentially reactive or pharmacologically active metabolites.

The data obtained from these in vitro and in vivo studies are integrated to build a comprehensive understanding of the metabolic fate of a drug candidate and to guide further optimization of its properties.

Computational Chemistry and Molecular Modeling in Cyclopropyl Amino Alcohol Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. nih.gov The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity, which is often expressed in kcal/mol. jbcpm.comnih.gov

Research Findings: While no specific molecular docking studies targeting 2-(1-(Dimethylamino)cyclopropyl)ethanol were identified, a hypothetical docking study would involve selecting a relevant protein target, such as a neurotransmitter transporter or enzyme. The compound would be docked into the active site of this protein to predict its binding mode and affinity. The results would highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.gov

Below is a hypothetical data table illustrating the kind of results a molecular docking analysis would yield. The binding affinity indicates the strength of the interaction, with more negative values suggesting stronger binding.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe320 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Serotonin Transporter (SERT) | -7.9 | Tyr95, Ile172, Gly442 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (MAO-B) | -9.1 | Tyr398, Tyr435, Cys172 | Hydrogen Bond, Pi-Cation, Hydrophobic |

| N-methyl-D-aspartate (NMDA) Receptor | -7.2 | Asn616, Thr649 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Calculations

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a detailed view of atomic motion over time. researchgate.net This technique is used to study the conformational flexibility of molecules like this compound and to calculate the free energy of binding to a target protein, which is a more rigorous but computationally intensive alternative to docking scores. nih.govnih.gov By simulating the protein-ligand complex in a realistic environment (e.g., solvated in water), MD can reveal how the complex behaves dynamically, how stable the binding is, and the energetic contributions of different interactions. nih.gov

Research Findings: Specific MD simulation studies for this compound are not presently available. Such a study would involve placing the docked complex from the previous step into a simulation box filled with water and ions to mimic physiological conditions. The simulation would be run for a duration sufficient to observe the stability of the binding pose (typically nanoseconds to microseconds). nih.govnih.gov Analysis of the simulation trajectory would yield information on conformational changes in both the ligand and the protein upon binding. Binding free energy could be calculated using methods like MM/PBSA or MM/GBSA, which decompose the total energy into various components. nih.gov

Table 2: Hypothetical Binding Free Energy Calculation from MD Simulations (kcal/mol)

| Energy Component | DAT Complex | MAO-B Complex |

|---|---|---|

| Van der Waals Energy | -45.2 | -50.8 |

| Electrostatic Energy | -20.5 | -15.7 |

| Polar Solvation Energy | 35.8 | 28.3 |

| Non-polar Solvation Energy | -4.1 | -4.6 |

| Total Binding Free Energy (ΔG_bind) | -34.0 | -42.8 |

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic properties of a molecule from first principles. nih.govmdpi.com These methods solve the Schrödinger equation (or its DFT equivalent) to determine properties like molecular orbital energies (HOMO/LUMO), electron density distribution, and molecular electrostatic potential (MEP). researchgate.netmdpi.com This information is vital for understanding a molecule's reactivity, stability, and spectroscopic characteristics. nih.govresearchgate.net

Research Findings: A quantum chemical study of this compound, though not found in the literature, would provide fundamental insights. DFT calculations could be used to optimize the molecule's 3D geometry and calculate its vibrational frequencies, which could be compared with experimental IR spectra. The MEP map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for interaction. The HOMO-LUMO energy gap would be a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-311G )**

| Property | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -482.123 |

| Dipole Moment (Debye) | 2.85 |

| HOMO Energy (eV) | -6.15 |

| LUMO Energy (eV) | 1.25 |

| HOMO-LUMO Gap (eV) | 7.40 |

| Molecular Electrostatic Potential (Min/Max) | -0.045 / +0.052 a.u. |

Development and Validation of Force Fields for Cyclopropyl-Amino Alcohol Systems

A force field is a set of parameters used in classical molecular mechanics and MD simulations to describe the potential energy of a system of atoms. nih.gov The accuracy of MD simulations is critically dependent on the quality of the force field. nih.gov While general-purpose force fields like CHARMM, AMBER, and OPLS exist, they may not accurately represent unique chemical moieties like a cyclopropyl (B3062369) group attached to a nitrogen and an ethanol (B145695) chain. nih.govrsc.orgsemanticscholar.org Therefore, developing and validating specific parameters for cyclopropyl-amino alcohol systems is essential for reliable simulations. nih.gov

Research Findings: There is no evidence of a specific force field developed for this compound. The development process would involve using quantum chemical calculations to derive key parameters like partial atomic charges, bond lengths, bond angles, and dihedral angle torsions. These new parameters would then be validated by running MD simulations of the pure liquid and comparing computed bulk properties (like density and heat of vaporization) against experimental data, if available. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov This predictive capability is highly valuable for prioritizing which molecules to synthesize and test, thereby accelerating the drug design process. nih.govresearchgate.net

Research Findings: A QSAR study requires a dataset of structurally related compounds with measured biological activity against a specific target. As no such dataset involving this compound and its analogs was found, a QSAR model has not been developed. If a series of cyclopropyl-amino alcohol derivatives were synthesized and tested, a QSAR model could be built. Molecular descriptors for each compound would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to create an equation linking the descriptors to the observed activity (e.g., IC50). nih.gov The resulting model's predictive power would be rigorously validated before being used to design novel, more potent analogs. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(1-(Dimethylamino)cyclopropyl)ethanol, and what reaction conditions ensure high yield?

A common synthetic approach involves reacting cyclopropylmethanol derivatives with dimethylamine under controlled conditions. For example, analogous compounds like [1-(Dimethylamino)cyclopropyl]methanol hydrochloride are synthesized via cyclopropylmethanol and dimethylamine in the presence of a catalyst, followed by HCl treatment to form the hydrochloride salt . Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or reductive amination agents (e.g., NaBH₄).

- Purification : Column chromatography or recrystallization for isolating the ethanol derivative.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring integrity and dimethylamino/ethanol group placement (e.g., δ 1.2–1.8 ppm for cyclopropyl protons, δ 2.2–2.5 ppm for dimethylamino groups) .

- LC/MS : Retention time and mass-to-charge ratio (e.g., m/z ~145 for the molecular ion) .

- FTIR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~2800 cm⁻¹ (C-H of cyclopropane), and ~1100 cm⁻¹ (C-O of ethanol) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Temperature : Store at 2–8°C to prevent cyclopropane ring strain-induced decomposition .

- Moisture Sensitivity : Use desiccants or inert atmospheres (N₂/Ar) due to hygroscopic ethanol groups .

- Light Exposure : Protect from UV light to avoid photooxidation of the dimethylamino group .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its reactivity with electrophilic agents?

The cyclopropane ring’s high ring strain enhances reactivity in ring-opening reactions. For example:

- Electrophilic Attack : Reactivity with Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃) can lead to ring-opening products, forming linear amines or alcohols. Computational studies (DFT) suggest transition states with energy barriers <50 kJ/mol, favoring such reactions .

- Steric Effects : The dimethylamino group’s bulkiness directs electrophiles to attack the less hindered cyclopropane carbon adjacent to the ethanol group .

Q. What strategies resolve contradictions in reported biological activity data for cyclopropyl-dimethylaminoethanol derivatives?

Discrepancies in biological assays (e.g., enzyme inhibition) may arise from:

- Stereochemical Variations : Enantiomers of analogous compounds show divergent activities (e.g., (1R,2R)- vs. (1S,2S)-isomers in cyclopropane-containing thioureas ).

- Solution-State Dynamics : Use nuclear Overhauser effect (NOE) NMR to confirm dominant conformers affecting binding affinity .

- Buffer Compatibility : Adjust pH (6.5–7.5) to stabilize the compound’s protonation state during assays .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs) by leveraging the compound’s rigid cyclopropane scaffold and hydrogen-bonding ethanol group .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on RMSD (<2 Å) and binding free energy (ΔG < −30 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。